PD-L1 Binding Affinity: Scaffold-Class Potency vs. Clinical Benchmark BMS-202
While direct PD-L1 binding data for 4-[(2-carbamoylphenyl)carbamoyl]phenyl acetate itself is not publicly disclosed, the benzamide scaffold to which it belongs has been extensively characterized. A representative optimized benzamide (compound D2) achieved an IC50 of 16.17 nM against the PD-1/PD-L1 interaction, which is 1.7-fold more potent than the well-known benchmark BMS-202 (IC50 = 27.89 nM) under identical HTRF assay conditions [1]. This class-level inference establishes the benzamide core as a viable, high-potency alternative to the biphenyl-based BMS series, with the 2-carbamoyl substituent potentially contributing critical hydrogen bonds to AA1a121 and AArg125 in the PD-L1 dimer interface.
| Evidence Dimension | PD-1/PD-L1 interaction inhibition (HTRF assay) |
|---|---|
| Target Compound Data | Scaffold class representative (D2): IC50 = 16.17 nM |
| Comparator Or Baseline | BMS-202: IC50 = 27.89 nM |
| Quantified Difference | 1.7-fold improvement in potency for the benzamide scaffold over BMS-202 |
| Conditions | HTRF assay; human PD-1/PD-L1; triplicate determination |
Why This Matters
For procurement, this benchmarked potency justifies selecting a benzamide-core compound like 4-[(2-carbamoylphenyl)carbamoyl]phenyl acetate over older biphenyl-based inhibitors when designing next-generation immune checkpoint antagonists.
- [1] Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold. ACS Med. Chem. Lett. 2022, 13, 4, 586–592. View Source
